molecular formula C54H45ClP3Rh- B133847 Chlorotris(triphenylphosphine)rhodium(I) CAS No. 14694-95-2

Chlorotris(triphenylphosphine)rhodium(I)

Cat. No.: B133847
CAS No.: 14694-95-2
M. Wt: 925.2 g/mol
InChI Key: QBERHIJABFXGRZ-UHFFFAOYSA-M
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Mechanism of Action

Chemical Reactions Analysis

Chlorotris(triphenylphosphine)rhodium(I) undergoes various types of reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with hydrogen leads to the formation of hydrogenated alkenes .

Properties

IUPAC Name

rhodium;triphenylphosphane;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C18H15P.ClH.Rh/c3*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;/h3*1-15H;1H;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBERHIJABFXGRZ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Rh]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H45ClP3Rh-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30893902
Record name Tris(triphenylphosphine)rhodium (I) chloride
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Molecular Weight

925.2 g/mol
Source PubChem
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Description Data deposited in or computed by PubChem

Physical Description

Dark burgundy-red or orange solid; [Merck Index] Dark red odorless crystals; Insoluble in water; [Alfa Aesar MSDS]
Record name Chlorotris(triphenylphosphine)rhodium(I)
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CAS No.

14694-95-2
Record name Chlorotris(triphenylphosphine)rhodium
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Record name Rhodium, chlorotris(triphenylphosphine)-, (SP-4-2)-
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Record name Tris(triphenylphosphine)rhodium (I) chloride
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Record name Tris(triphenylphosphine)rhodium (I) chloride
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Record name CHLOROTRIS(TRIPHENYLPHOSPHINE)RHODIUM
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is Chlorotris(triphenylphosphine)rhodium(I) and why is it important?

A: Chlorotris(triphenylphosphine)rhodium(I), often referred to as Wilkinson's catalyst, is a coordination complex of rhodium with the formula RhCl(P(C6H5)3)3. It's a versatile homogeneous catalyst used in various organic reactions, notably hydrogenation of alkenes and alkynes. [] Its discovery marked a significant advancement in organometallic chemistry and homogeneous catalysis. []

Q2: What is the molecular formula, weight, and key spectroscopic data for Chlorotris(triphenylphosphine)rhodium(I)?

A2:

  • Molecular Formula: C54H45ClP3Rh []
  • Molecular Weight: 925.24 g/mol []
  • Spectroscopic Data:
    • 31P NMR (CH2Cl2): δ ~ 31.5 ppm, ~48.0 ppm (dependent on PPh3 concentration) []
    • Rhodium NMR: δ -1291 ppm []

Q3: How does Chlorotris(triphenylphosphine)rhodium(I) interact with alkenes during hydrogenation?

A: The catalytic cycle begins with the dissociation of one triphenylphosphine ligand from RhCl(P(C6H5)3)3, creating a coordinatively unsaturated species. This species then undergoes oxidative addition of molecular hydrogen, followed by coordination of the alkene. [, ] Migratory insertion of the hydride to the alkene creates an alkyl complex, which then undergoes reductive elimination to release the alkane product and regenerate the catalyst. [, ]

Q4: What are some of the other reactions catalyzed by Chlorotris(triphenylphosphine)rhodium(I)?

A: Beyond hydrogenation, Chlorotris(triphenylphosphine)rhodium(I) catalyzes hydrosilylation of carbonyl compounds, [] hydroboration of alkenes, [] isomerization of alkenes, [] decarbonylation of aldehydes and acid chlorides, [, , ] and cross-coupling reactions. [, ]

Q5: How does the solvent affect the activity and selectivity of Chlorotris(triphenylphosphine)rhodium(I)?

A: The solvent can significantly impact the catalytic activity of Chlorotris(triphenylphosphine)rhodium(I). For example, in the selective hydrogenation of olefins in the presence of a nitro group, benzene was found to be a more suitable solvent than ethanol. [, ] This is likely due to differences in solvent coordination to the metal center and its effect on reaction intermediates. []

Q6: Are there examples of chemoselectivity in reactions catalyzed by Chlorotris(triphenylphosphine)rhodium(I)?

A: Yes, Chlorotris(triphenylphosphine)rhodium(I) exhibits chemoselectivity in various reactions. For instance, it selectively hydrogenates olefins in the presence of aromatic nitro groups under optimized conditions. [, ] It can also differentiate between allyl and prenyl (3-methylbut-2-enyl) ethers, isomerizing the former while leaving the latter untouched. []

Q7: What is known about the mechanism of decarbonylation reactions catalyzed by Chlorotris(triphenylphosphine)rhodium(I)?

A: The decarbonylation of acid chlorides by Chlorotris(triphenylphosphine)rhodium(I) involves a multi-step mechanism. Initial oxidative addition of the acid chloride to the rhodium complex forms an acyl intermediate. [, ] Subsequent alkyl migration and reductive elimination steps lead to the decarbonylated product. [, ]

Q8: What factors influence the stereochemistry of products in reactions catalyzed by Chlorotris(triphenylphosphine)rhodium(I)?

A: The stereochemistry of products in Chlorotris(triphenylphosphine)rhodium(I)-catalyzed reactions, such as decarbonylation, is influenced by factors like the substrate structure and reaction conditions. For instance, erythro- and threo-2,3-diphenylbutanoyl chloride yielded exclusively trans- and cis-methylstilbene, respectively, suggesting a stereospecific decarbonylation process. [, ]

Q9: Has Chlorotris(triphenylphosphine)rhodium(I) been investigated computationally, and if so, what insights have been gained?

A: Yes, computational studies using density functional theory (DFT) have been employed to investigate the mechanism of olefin hydrogenation catalyzed by Chlorotris(triphenylphosphine)rhodium(I). [] These studies provided insights into the energetics of the catalytic cycle and the structure of key intermediates.

Q10: How does the structure of Chlorotris(triphenylphosphine)rhodium(I) relate to its catalytic activity?

A: The presence of labile triphenylphosphine ligands in Chlorotris(triphenylphosphine)rhodium(I) is crucial for its catalytic activity. The dissociation of one of these ligands generates a coordinatively unsaturated species that can readily participate in oxidative addition reactions with substrates like hydrogen and acid chlorides. [, ] The steric bulk of the triphenylphosphine ligands also plays a role in controlling the selectivity of the catalyst. []

Q11: How stable is Chlorotris(triphenylphosphine)rhodium(I) under different conditions?

A: Chlorotris(triphenylphosphine)rhodium(I) is air-sensitive and oxidizes slowly in the solid state and more rapidly in solution. [] This oxidation can impact its catalytic efficacy. [] Storage at reduced temperatures under an inert atmosphere is recommended. []

Q12: What are some strategies to improve the stability or solubility of Chlorotris(triphenylphosphine)rhodium(I)?

A: While specific strategies to improve the stability or solubility of Chlorotris(triphenylphosphine)rhodium(I) weren't described in the provided papers, common approaches in organometallic chemistry include:* Ligand Modification: Employing bulky or electron-rich phosphine ligands can enhance stability.* Immobilization: Anchoring the complex onto solid supports like silica or polymers can enhance stability and recyclability. []

Q13: Are there any known substitutes or alternatives to Chlorotris(triphenylphosphine)rhodium(I) for specific applications?

A: Yes, other transition metal complexes can act as alternatives to Chlorotris(triphenylphosphine)rhodium(I) depending on the specific application. For instance, dichlorotris(triphenylphosphine)ruthenium(II) has been explored as a catalyst for the alcoholysis of diarylsilanes and hydrosilylation of carbonyl compounds. [] The choice of catalyst often depends on factors such as cost, selectivity, and reaction conditions. []

Q14: What are the analytical techniques commonly used to characterize and quantify Chlorotris(triphenylphosphine)rhodium(I)?

A: Common analytical techniques include:* Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 31P, and Rh NMR) for structural characterization and purity analysis. [, ]* Infrared (IR) spectroscopy for identifying functional groups and studying reaction intermediates. [, ]* X-ray crystallography for determining the solid-state structure of the complex and its derivatives. []

Q15: Are there any concerns regarding the environmental impact or degradation of Chlorotris(triphenylphosphine)rhodium(I)?

A15: While the provided papers do not directly address the environmental impact of Chlorotris(triphenylphosphine)rhodium(I), it's important to consider the potential release of rhodium, a precious metal, into the environment. Strategies to mitigate potential environmental impact include:* Catalyst Recycling: Developing methods for efficient catalyst recovery and reuse can minimize waste. * Alternative Catalysts: Exploring the use of less toxic and more readily biodegradable catalysts.

Q16: What is the historical context and significance of the discovery of Chlorotris(triphenylphosphine)rhodium(I)?

A: The discovery of Chlorotris(triphenylphosphine)rhodium(I) by Geoffrey Wilkinson in the 1960s revolutionized the field of homogeneous catalysis. [] It demonstrated the potential of well-defined transition metal complexes to act as highly active and selective catalysts for important organic transformations. This discovery paved the way for the development of numerous other homogeneous catalytic processes and earned Wilkinson the Nobel Prize in Chemistry in 1973.

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